molecular formula C14H15BrClNO6 B1375525 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside CAS No. 1384197-50-5

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside

Cat. No.: B1375525
CAS No.: 1384197-50-5
M. Wt: 408.63 g/mol
InChI Key: CHRVKCMQIZYLNM-DGTMBMJNSA-N
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Description

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside: This compound is a derivative of the indole family, which is known for its diverse biological activities and clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside typically involves the reaction of an indole precursor with bromine and chlorine compounds to form the desired ester structure . The reaction conditions often include the use of solvents like acetic acid and water, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential to inhibit drug-resistant strains and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of drug-resistant infections.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby inhibiting their activity and disrupting the biological processes of drug-resistant strains. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to tackle drug-resistant strains highlights its potential as a powerful therapeutic agent.

Comparison with Similar Compounds

    5-Bromo-6-chloro-1H-indol-3-yl acetate: A derivative of the indole family, used in studies of enzyme kinetics and protein-ligand interactions.

    5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide:

Comparison: 5-Bromo-6-chloro-1H-indol-3-yl-a-D-mannopyranoside stands out due to its unique mannopyranoside moiety, which may confer additional biological activity and specificity compared to other indole derivatives. Its potential to tackle drug-resistant strains further distinguishes it from similar compounds.

Properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRVKCMQIZYLNM-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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